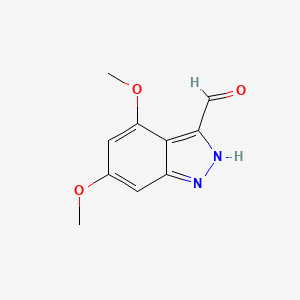

4,6-Dimethoxy-1H-indazole-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

4,6-dimethoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-6-3-7-10(9(4-6)15-2)8(5-13)12-11-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDBGKJYQGRQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646158 | |

| Record name | 4,6-Dimethoxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-87-6 | |

| Record name | 4,6-Dimethoxy-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Reactivity Studies of 4,6 Dimethoxy 1h Indazole 3 Carbaldehyde

Chemical Transformations at the Carbaldehyde Moiety

The aldehyde functional group in 4,6-dimethoxy-1H-indazole-3-carbaldehyde is a key site for synthetic elaboration. Its electrophilic nature facilitates a range of reactions, including condensations, oxidations, reductions, and cyclizations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Knoevenagel Condensations for Alkene Formation

The Knoevenagel condensation is a widely utilized method for the formation of carbon-carbon double bonds. nih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. nih.gov For this compound, this reaction provides a straightforward route to a variety of α,β-unsaturated compounds.

The reaction mechanism generally begins with the deprotonation of the active methylene compound by a base to form a carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde, leading to an aldol-type intermediate which then dehydrates to yield the final alkene product. The choice of base and reaction conditions can influence the reaction rate and yield.

| Active Methylene Compound | Product |

| Malononitrile | 2-((4,6-dimethoxy-1H-indazol-3-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4,6-dimethoxy-1H-indazol-3-yl)acrylate |

| Diethyl malonate | Diethyl 2-((4,6-dimethoxy-1H-indazol-3-yl)methylene)malonate |

Wittig Reactions for Olefin Synthesis

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgnih.gov This reaction employs a phosphorus ylide, also known as a Wittig reagent, which reacts with the carbonyl group to form a new double bond with a high degree of regioselectivity. libretexts.orglibretexts.org The reaction of this compound with various Wittig reagents can produce a wide array of olefinic derivatives.

The mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the aldehyde to form a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. masterorganicchemistry.com This four-membered ring subsequently collapses to yield the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. masterorganicchemistry.com

| Wittig Reagent | Product |

| (Triphenylphosphoranylidene)methane | 3-vinyl-4,6-dimethoxy-1H-indazole |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(4,6-dimethoxy-1H-indazol-3-yl)acrylate |

| Benzyltriphenylphosphonium chloride | 3-(2-phenylvinyl)-4,6-dimethoxy-1H-indazole |

Oxidation and Reduction Reactions

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations open up further avenues for derivatization.

Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. Mild conditions are generally preferred to avoid over-oxidation or degradation of the indazole ring. The resulting 4,6-dimethoxy-1H-indazole-3-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. In some cases, the formation of the carboxylic acid can be an unintended side product during other reactions, such as in certain acidic conditions. nih.govresearchgate.net

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (4,6-dimethoxy-1H-indazol-3-yl)methanol, can be accomplished using various reducing agents. This alcohol can then be used in subsequent reactions, such as etherification or esterification, to introduce a wider range of functional groups.

| Reaction Type | Reagent | Product |

| Oxidation | Potassium permanganate (B83412) | 4,6-dimethoxy-1H-indazole-3-carboxylic acid |

| Reduction | Sodium borohydride | (4,6-dimethoxy-1H-indazol-3-yl)methanol |

Cyclization Reactions to Form Heteroaromatic Compounds (e.g., Oxazoles, Thiazoles, Benzimidazoles, Isoindazoles)

The aldehyde group of this compound is a key precursor for the construction of various fused and appended heteroaromatic ring systems. These cyclization reactions typically involve condensation with a bifunctional nucleophile, followed by cyclization and aromatization.

Oxazoles: The synthesis of oxazoles can be achieved through several methods, one of which involves the reaction of the aldehyde with a suitable precursor like tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.org

Thiazoles: Thiazole rings can be constructed by reacting the aldehyde with a source of sulfur and a suitable amine or amide, often through a Hantzsch-type synthesis or a modified Gewald reaction. organic-chemistry.orgresearchgate.netresearchgate.net

Benzimidazoles: The condensation of this compound with o-phenylenediamines is a common method for the synthesis of benzimidazole (B57391) derivatives. organic-chemistry.orgrjptonline.org This reaction typically proceeds via an initial imine formation, followed by cyclodehydrogenation. rjptonline.org

Isoindazoles: The synthesis of isoindazoles from indazole-3-carboxaldehydes is also a potential transformation, expanding the heterocyclic space accessible from this versatile intermediate. nih.gov

Modifications of the Indazole Ring System

The indazole ring itself, with its two nitrogen atoms, presents opportunities for further functionalization, which can significantly impact the physicochemical and biological properties of the resulting molecules.

Functionalization at Nitrogen Positions (N1, N2)

The alkylation or acylation of the nitrogen atoms of the indazole ring is a common strategy for introducing molecular diversity. The reaction of this compound with electrophiles can lead to a mixture of N1 and N2 substituted products, and the regioselectivity of this process is influenced by several factors. nih.govbeilstein-journals.orgnih.gov

Generally, direct alkylation of 1H-indazoles results in a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org The ratio of these isomers can be controlled by the choice of base, solvent, and the nature of the electrophile, as well as by the electronic and steric effects of the substituents on the indazole ring. nih.govd-nb.info For instance, the use of sodium hydride in tetrahydrofuran (B95107) often favors N1-alkylation. nih.gov Conversely, certain conditions can be optimized for selective N2-alkylation. wuxibiology.com Regioselective N-acylation has also been reported, which can be a route to obtaining N1-substituted indazoles through isomerization of the initially formed N2-acylindazole. d-nb.info

| Reaction Type | Reagent | Potential Products |

| N-Alkylation | Methyl iodide | 1-methyl-4,6-dimethoxy-1H-indazole-3-carbaldehyde and 2-methyl-4,6-dimethoxy-2H-indazole-3-carbaldehyde |

| N-Acylation | Acetyl chloride | 1-acetyl-4,6-dimethoxy-1H-indazole-3-carbaldehyde and 2-acetyl-4,6-dimethoxy-2H-indazole-3-carbaldehyde |

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic properties of the methoxy (B1213986) substituents on the indazole core. The two methoxy groups (-OCH₃) at the C4 and C6 positions are potent electron-donating groups (EDGs) due to their resonance effect (+R). These groups increase the electron density of the aromatic ring system.

This electronic enrichment has several consequences for the molecule's reactivity:

Influence on the Aldehyde Group: The increased electron density on the indazole ring can be partially relayed to the C3 position, which may slightly modulate the electrophilicity of the carbaldehyde's carbonyl carbon. However, the primary reactivity of the aldehyde as an electrophile in condensation and addition reactions remains its most prominent feature.

Reactivity of the Indazole Ring: The electron-donating nature of the methoxy groups activates the benzene (B151609) portion of the bicyclic system towards electrophilic substitution, although the primary focus of derivatization is typically the aldehyde functionality. Studies on the synthesis of similar indazole-3-carboxaldehydes from substituted indoles have shown that electron-donating groups can lead to high yields in the precursor-forming reactions. nih.gov

N-H Acidity and Nucleophilicity: The methoxy groups also influence the acidity and nucleophilicity of the nitrogen atoms in the pyrazole (B372694) ring. The increased electron density makes the nitrogen atoms more basic and potentially more nucleophilic. In reactions involving the N-H proton, such as N-alkylation or N-acylation, the electronic effects of the substituents play a crucial role. Mechanistic studies on related indazoles indicate a preference for reactions at the N1 position. nih.govresearchgate.net

Synthesis of Advanced this compound Derivatives

The aldehyde functional group at the C3 position serves as a versatile synthetic handle for the construction of more complex heterocyclic systems.

While the parent compound is an indazole, its aldehyde group enables cyclocondensation reactions to form other heterocycles, a strategy also applicable to indole-derived aldehydes. A common approach involves an initial Claisen-Schmidt condensation of the aldehyde with a compound containing an active methylene group (such as a ketone) to form an α,β-unsaturated carbonyl intermediate, often referred to as a chalcone (B49325). This intermediate is then used to build the desired heterocyclic ring.

Pyrazole Derivatives: The synthesis of pyrazole derivatives can be achieved by reacting the this compound with a ketone (e.g., acetophenone) under basic conditions to yield a chalcone-type intermediate. Subsequent cyclocondensation of this intermediate with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine affords the corresponding pyrazole-substituted indazole. youtube.comumich.edu The reaction proceeds first through the formation of an imine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

Isoxazole (B147169) Derivatives: Isoxazoles can be synthesized through a similar strategy. The chalcone intermediate, formed from the parent aldehyde, is reacted with hydroxylamine (B1172632) hydrochloride in a basic medium. nih.gov The hydroxylamine adds to the α,β-unsaturated system, followed by cyclization and dehydration to yield the 3,5-disubstituted isoxazole ring attached to the indazole core. sciensage.info This method provides a reliable route to 3,5-disubstituted isoxazoles from α,β-unsaturated carbonyl compounds. organic-chemistry.org

Pyrimidine (B1678525) Derivatives: To construct pyrimidine rings, the same α,β-unsaturated ketone intermediate can be treated with amidine-containing reagents like guanidine, urea, or thiourea (B124793) in the presence of a strong base such as sodium ethoxide. nih.gov The reaction involves a Michael addition followed by an intramolecular condensation and tautomerization to yield the final pyrimidinyl-indazole product. This approach is a well-established method for synthesizing a wide array of pyrimidine derivatives. researchgate.netnih.gov

The synthesis of carboxamide derivatives from this compound requires a two-step sequence. First, the aldehyde is oxidized to the corresponding carboxylic acid, 4,6-dimethoxy-1H-indazole-3-carboxylic acid. This can be achieved using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Once the carboxylic acid is obtained, it can be coupled with a diverse range of primary or secondary amines to form the desired amide derivatives. Modern amide coupling techniques are employed to facilitate this transformation, especially when dealing with less reactive (electron-deficient) amines. A highly effective and common method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov HOBt acts to suppress side reactions and minimize racemization, while DMAP serves as an acylation catalyst. nih.gov

| Amine Reactant | Coupling Reagents | Resulting Carboxamide Derivative |

|---|---|---|

| Aniline | EDC, HOBt, DIPEA | N-phenyl-4,6-dimethoxy-1H-indazole-3-carboxamide |

| Benzylamine | EDC, HOBt, DMAP | N-benzyl-4,6-dimethoxy-1H-indazole-3-carboxamide |

| Morpholine | HATU, DIPEA | (4,6-dimethoxy-1H-indazol-3-yl)(morpholino)methanone |

| 4-Fluoroaniline | EDC, HOBt, DMAP (cat.) | N-(4-fluorophenyl)-4,6-dimethoxy-1H-indazole-3-carboxamide |

Schiff bases, or imines, are readily synthesized from this compound through a direct condensation reaction with primary amines. nih.gov This reaction typically involves heating equimolar amounts of the aldehyde and the desired amine in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. ijacskros.comekb.eg The formation of the C=N double bond is a versatile method for introducing a wide variety of substituents into the molecular structure. researchgate.net

| Amine Reactant | Reaction Conditions | Resulting Schiff Base (Imine) |

|---|---|---|

| 2-Aminophenol | Ethanol, reflux | 2-(((4,6-dimethoxy-1H-indazol-3-yl)methylene)amino)phenol |

| 4-Aminoantipyrine | Methanol, 80 °C | 4-(((4,6-dimethoxy-1H-indazol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one |

| Sulfanilamide | Ethanol, reflux, cat. H+ | 4-(((4,6-dimethoxy-1H-indazol-3-yl)methylene)amino)benzenesulfonamide |

| p-Toluidine | Ethanol, reflux, cat. H+ | 4,6-dimethoxy-N-(p-tolyl)-1H-indazole-3-methanimine |

Reactivity Profiling and Mechanistic Organic Chemistry

The reactivity of this compound is dominated by the interplay between the aldehyde group and the indazole ring system.

Aldehyde Reactivity: The carbonyl carbon of the aldehyde is electrophilic and serves as the primary site for nucleophilic attack. The mechanism of Schiff base formation, for instance, proceeds via the initial nucleophilic attack of the primary amine on the carbonyl carbon to form an unstable carbinolamine (hemiaminal) intermediate. ijacskros.com This is followed by an acid-catalyzed dehydration step, which eliminates a molecule of water to produce the final imine product. ijacskros.com Similarly, the first step in the synthesis of pyrazole, isoxazole, and pyrimidine derivatives is the nucleophilic attack of a carbanion (from the deprotonated ketone) on the aldehyde in a Claisen-Schmidt condensation.

Indazole Ring Reactivity and Tautomerism: The indazole ring itself possesses unique reactivity. It exists as two potential tautomers, 1H and 2H. Theoretical calculations and experimental studies on the parent indazole molecule indicate that the 1H-tautomer is generally more stable. researchgate.net Reactions with electrophiles can occur at either N1 or N2. Studies on the reaction of indazoles with formaldehyde (B43269) in acidic media show that the reaction proceeds to form N1-substituted (1H-indazol-1-yl)methanol derivatives, highlighting the preference for substitution at the N1 position. nih.gov This indicates that while the aldehyde at C3 is the most accessible site for many derivatizations, the N1 position is also a key reactive site for N-functionalization, a process influenced by the electron-donating methoxy groups. The mechanism in acidic conditions is thought to involve the neutral indazole reacting with protonated formaldehyde. researchgate.net

Biological and Pharmacological Evaluation of 4,6 Dimethoxy 1h Indazole 3 Carbaldehyde Derivatives

Anti-Cancer Activity Investigations

Derivatives of the indazole scaffold are recognized for their potential as anticancer agents, with several indazole-containing molecules having been approved for cancer treatment. researchgate.netresearchgate.net The functionalization of the 4,6-dimethoxy-1H-indazole-3-carbaldehyde core through the aldehyde group allows for the synthesis of diverse derivatives, including Schiff bases, chalcones, and hydrazones, which have been investigated for their cytotoxic and kinase inhibitory properties.

The in vitro cytotoxic activity of various derivatives that can be synthesized from an aldehyde precursor has been evaluated against a panel of human cancer cell lines, including the breast adenocarcinoma lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), and the hepatocellular carcinoma line HepG2.

Schiff Base Derivatives: Schiff bases, formed by the condensation of the aldehyde group with primary amines, are a class of compounds with demonstrated anticancer potential. For instance, studies on Schiff base-lanthanide complexes have shown dose-dependent cytotoxic effects against MCF-7 and HeLa cell lines. nih.gov While not directly derived from the specific indazole aldehyde , these findings highlight the potential of the Schiff base linkage in conferring cytotoxic activity.

Chalcone (B49325) Derivatives: Chalcones, synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone, are well-documented anticancer agents. researchgate.netnih.govnih.gov The anticancer effect of chalcones is influenced by the substitution pattern on their aromatic rings. For example, chalcone derivatives bearing methoxy (B1213986) groups have shown significant cytotoxicity. A derivative with 2,4-dimethoxy and 6-hydroxy groups in one ring and 3′,4′,5′-trimethoxy substitutions in the other exhibited high cytotoxicity against HeLa, HT-1376, and MCF-7 cell lines. nih.gov Another study reported that a trimethoxy chalcone derivative demonstrated potent anticancer activity against HepG2 and MCF-7 cells. nih.gov These results suggest that chalcones derived from this compound could possess notable anticancer properties due to the presence of the dimethoxy moiety.

Hydrazone and Thiosemicarbazone Derivatives: Hydrazone derivatives of various heterocyclic systems have been investigated for their anticancer activities. nih.gov Similarly, thiosemicarbazones, particularly those based on an indole (B1671886) scaffold, have been evaluated for their biological activities. nih.gov The cytotoxic potential of such derivatives against cancer cell lines like MCF-7, MDA-MB-231, and HepG2 is an active area of research.

Interactive Data Table: Cytotoxicity of Related Heterocyclic Derivatives

| Derivative Class | Cell Line | Reported Activity (IC50) | Reference Compound/Details |

| Schiff Base-Lanthanide Complex | MCF-7 | Dose-dependent | Pr and Er complexes |

| Chalcone | MCF-7 | 21.1 µM | 2,4-dimethoxy-6-hydroxy & 3',4',5'-trimethoxy substituted |

| Chalcone | HepG2 | 1.62 µM | Trimethoxy α-phthalimido-chalcone |

| Chalcone | MDA-MB-231 | 2.72–41.04 µM | Thiazole-containing chalcones |

This table presents data for derivatives with similar functional groups or substitution patterns to those that could be synthesized from this compound.

Indazole derivatives are a well-established class of kinase inhibitors, targeting a wide range of kinases involved in cancer progression. researchgate.netnih.govnih.gov The indazole scaffold can serve as a hinge-binding motif in the ATP-binding pocket of many kinases.

Tyrosine Kinase Inhibitors (TKIs): Several approved TKI drugs, such as Axitinib and Pazopanib, feature an indazole core and are known to inhibit Vascular Endothelial Growth Factor Receptors (VEGF-R). researchgate.net Entrectinib, another indazole-based drug, is an inhibitor of Tropomyosin Receptor Kinases (TRKs). nih.gov These examples underscore the potential of indazole derivatives to function as potent TKIs.

Serine/Threonine Kinase Inhibitors: The indazole scaffold is also found in inhibitors of serine/threonine kinases.

MPS1: Monopolar Spindle 1 (MPS1, also known as TTK) is a key regulator of the spindle assembly checkpoint and a target in oncology. mdpi.com Indazole derivatives have been developed as potent inhibitors of TTK (a dual-specificity tyrosine and serine/threonine kinase). nuph.edu.ua

CDK and CHK1: Cyclin-Dependent Kinases (CDKs) and Checkpoint Kinase 1 (CHK1) are critical for cell cycle regulation, and their inhibition is a valid strategy in cancer therapy. While specific data on this compound derivatives targeting these kinases is not available, the broader class of indazole derivatives has been explored for CDK inhibition.

Other Kinases:

FGF-R: Fibroblast Growth Factor Receptors (FGF-R) are another important class of tyrosine kinases, and indazole-based inhibitors of FGF-R are in clinical investigation. researchgate.net

TEK (Tie2): TEK, a tyrosine kinase receptor, is involved in angiogenesis, and its inhibitors often belong to the broader category of anti-angiogenic kinase inhibitors, which includes many indazole derivatives.

The derivatization of the 3-carbaldehyde group allows for the introduction of various side chains that can be optimized to achieve high potency and selectivity for specific kinases.

The anticancer potential of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring and its appended functionalities. For derivatives of this compound, the key points for SAR studies would include:

The 4,6-Dimethoxy Groups: These electron-donating groups on the benzene (B151609) portion of the indazole ring are expected to influence the electronic properties and binding interactions of the molecule with its biological targets.

The 3-Position Substituent: The aldehyde at the 3-position is a versatile handle for introducing a wide variety of substituents (e.g., via Schiff base, chalcone, or hydrazone formation). The nature of this substituent is critical for activity. For instance, in chalcone derivatives, the substitution pattern on the second aromatic ring significantly impacts cytotoxicity. nih.gov

The N1-Position of the Indazole Ring: Alkylation or arylation at the N1-position can modulate the physicochemical properties and biological activity of the compound.

SAR studies on related indazole series have shown that modifications at these positions can fine-tune the kinase inhibitory profile and cytotoxic potency.

Anti-Inflammatory and Analgesic Properties

Indazole derivatives have also been investigated for their anti-inflammatory and analgesic activities. nih.gov

The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory activity. nih.gov The development of edema after carrageenan injection is a biphasic event, with an initial phase mediated by histamine (B1213489) and serotonin, and a later phase involving prostaglandins (B1171923) and other inflammatory mediators.

Interactive Data Table: Anti-Inflammatory Activity of Related Heterocyclic Derivatives in Carrageenan-Induced Paw Edema

| Derivative Class | Animal Model | Edema Inhibition (%) | Details |

| Indole-based Thiosemicarbazone (LT76) | Rat | 64.8% (at 6h) | Reduced COX-2 expression |

| Indole-based Thiosemicarbazone (LT81) | Rat | 89% (at 6h) | Reduced COX-2 expression |

| Indole-based Thiosemicarbazone (LT87) | Rat | 100% (at 4h) | Reduced COX-2 expression |

| 1,3,4-Thiadiazole (B1197879) derivatives | Rat | Fair activity | Compared to indomethacin |

This table presents data for derivatives that can be synthesized from an aldehyde precursor, highlighting their potential anti-inflammatory effects.

The p-benzoquinone-induced writhing test in mice is a common method for evaluating peripheral analgesic activity. nih.gov The intraperitoneal injection of p-benzoquinone induces a writhing response, which is a sign of visceral pain.

Studies on various heterocyclic compounds have demonstrated their potential to alleviate this chemically induced pain. For instance, certain 1,3,4-thiadiazole derivatives have shown good analgesic action in the acetic acid-induced writhing test, a similar model of visceral pain. nuph.edu.ua Additionally, some pyrrolo[3,4-d]pyridazinone derivatives have been shown to attenuate the nociceptive response in the formalin test, which has both a neurogenic and an inflammatory pain component.

Although direct data on derivatives of this compound is lacking, the known analgesic properties of other indazole-related and heterocyclic structures suggest that its derivatives could also exhibit analgesic effects. The evaluation of these derivatives in the p-benzoquinone-induced writhing model would be a logical step in characterizing their pharmacological profile.

Antimicrobial Efficacy

The emergence of multi-drug resistant (MDR) microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. mdpi.com Indazole-containing compounds have been a subject of interest in this area.

Antibacterial Activity

For instance, a study on various indazole derivatives revealed significant inhibitory activity against several bacterial strains. mdpi.com Compounds featuring a pyrazoline ring fused with an imide moiety, derived from indazole precursors, demonstrated excellent potency against clinically relevant species of Staphylococcus and Enterococcus, including MDR variants, with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL. mdpi.com Another study synthesized 3-(2-substitutedphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbaldehyde derivatives, which are structurally related, and found they were active against Gram-negative clinical strains with MIC values ranging from 31.25 to 250 µg/mL and against Bacillus subtilis with MICs from 7.8 to 125 µg/mL. researchgate.net

These findings suggest that the indazole scaffold is a promising framework for developing new antibacterial agents. The specific electronic and steric properties conferred by the 4,6-dimethoxy substitution on the indazole ring, combined with further derivatization at the 3-carbaldehyde position, could potentially lead to compounds with significant antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Indazole and Related Derivatives

This table presents data for structurally related indazole compounds to indicate the potential of the chemical class, as specific data for this compound derivatives is not available.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 9 (Pyrazoline) | Staphylococcus aureus (MDR) | 4 | mdpi.com |

| Compound 9 (Pyrazoline) | Enterococcus faecalis | 4 | mdpi.com |

| Indazole 5 | Staphylococcus aureus | 64-128 | mdpi.com |

| Indazole 5 | Staphylococcus epidermidis | 64-128 | mdpi.com |

| Benzothiazolyl-pyrazole 5e | Bacillus subtilis | 7.8 | researchgate.net |

| Benzothiazolyl-pyrazole 5f | Escherichia coli (Clinical) | 31.25 | researchgate.net |

Antifungal Activity

The antifungal activity of specific this compound derivatives is not well-documented. However, research into related heterocyclic structures, including pyrazole (B372694) and indazole derivatives, has shown promising results against various fungal pathogens. For example, a series of 3-(2-substitutedphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbaldehydes exhibited antifungal activity with MIC values ranging from 31.25 to 62.5 µg/mL against Aspergillus niger and Candida albicans. researchgate.net

Furthermore, other heterocyclic systems that can be synthesized from carbaldehyde precursors, such as 1,3,4-thiadiazoles, have demonstrated considerable antifungal properties, with some derivatives showing excellent activity when compared to the standard drug Fluconazole. japsonline.com This indicates that the carbaldehyde group on the indazole ring is a versatile handle for creating derivatives with potential antifungal efficacy.

Table 2: Antifungal Activity of Related Heterocyclic Compounds

This table includes data for related heterocyclic compounds to illustrate the potential for developing antifungal agents from carbaldehyde precursors, given the lack of specific data for this compound derivatives.

| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference |

| Benzothiazolyl-pyrazole-carbaldehydes | Aspergillus niger | 31.25 - 62.5 | researchgate.net |

| Benzothiazolyl-pyrazole-carbaldehydes | Candida albicans | 31.25 - 62.5 | researchgate.net |

Antitubercular Activity

Tuberculosis remains a major global health issue, and the development of new antitubercular agents is a priority. While direct evaluation of this compound derivatives against Mycobacterium tuberculosis has not been reported, studies on other indazole and pyrazole derivatives have shown significant potential.

For instance, a series of pyrazole-4-carboxamide derivatives were tested against the M. tuberculosis H37Rv strain, with some compounds exhibiting potent activity with MIC values as low as 3.12 µg/mL. researchgate.net Another study involving cyclohexenone-fused indazole derivatives identified compounds with moderate activity against M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov Additionally, new hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core, which can be synthesized from aldehyde precursors, showed high antimycobacterial activity with MIC values of 8 µg/mL against the M. tuberculosis H37Ra strain and 4 µg/mL against a pyrazinamide-resistant strain. nih.gov These results underscore the potential of heterocyclic scaffolds, including indazole, in the development of novel antitubercular drugs.

Table 3: Antitubercular Activity of Selected Indazole and Related Derivatives

This table shows data for related indazole and pyrazole compounds to highlight the potential of this chemical class against Mycobacterium tuberculosis, as specific data for this compound derivatives is unavailable.

| Compound ID/Class | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| Pyrazole-4-carboxamide 5e | H37Rv | 3.12 | researchgate.net |

| Pyrazole-4-carboxamide 5g | H37Rv | 6.25 | researchgate.net |

| Cyclohexenone-indazole 2d & 2g | H37Rv | 6.25 | nih.gov |

| Oxadiazole-hydrazide 1k & 1l | Pyrazinamide-resistant | 4 | nih.gov |

| Oxadiazole-hydrazide 1h, 1k-n | H37Ra | 8 | nih.gov |

Antiviral and Trichomonacidal Activities

There is a significant lack of information in the reviewed scientific literature regarding the specific antiviral and trichomonacidal activities of this compound derivatives. While the broader indazole scaffold has been explored for various therapeutic properties, dedicated studies assessing its efficacy against viral pathogens and Trichomonas vaginalis are not prominent. However, some research on 3-chloro-6-nitro-1H-indazole derivatives has shown promising antileishmanial activity, which, while different, points to the potential of substituted indazoles against protozoan parasites. dntb.gov.ua Further research is required to determine if derivatives of this compound possess any meaningful antiviral or trichomonacidal properties.

Neuroprotective Effects of Indazole Scaffolds

Indazole derivatives have been investigated for their potential in treating neurodegenerative diseases and protecting neurons from various types of damage.

Mechanistic Investigations and Target Identification

Elucidation of Molecular Mechanisms of Action for 4,6-Dimethoxy-1H-indazole-3-carbaldehyde Derivatives

The molecular mechanisms of action for indazole derivatives are diverse and largely depend on the nature and position of their substituents. A predominant mechanism observed for many indazole-based compounds is the inhibition of protein kinases. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. jmchemsci.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Indazole derivatives are often designed as ATP-competitive inhibitors, where they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to the substrate. The indazole core, being a bioisostere of the purine (B94841) base of ATP, can form key hydrogen bond interactions with the hinge region of the kinase domain. nih.gov The substituents on the indazole ring, such as the 4,6-dimethoxy groups and the 3-carbaldehyde moiety of the title compound, would then be expected to interact with adjacent hydrophobic and hydrophilic pockets, thereby determining the potency and selectivity of the inhibitor.

For instance, studies on other indazole derivatives have shown that modifications at various positions of the indazole ring significantly impact their inhibitory activity and selectivity against different kinases. nih.govnih.gov The aldehyde group at the C3 position of This compound is a versatile chemical handle that can be further functionalized to enhance interactions with the target protein or to introduce new pharmacological properties. nih.gov

Identification of Specific Biological Targets (e.g., Enzymes, Receptors, Kinases)

While the specific biological targets of This compound have not been explicitly identified in the literature, research on analogous compounds points towards several potential targets.

Kinases are the most prominent class of targets for indazole derivatives. Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole scaffold. pnrjournal.com Research on various substituted indazoles has identified a range of specific kinase targets, including:

p21-activated kinase 1 (PAK1): A series of 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors. nih.gov

Fibroblast growth factor receptors (FGFRs): Novel 1H-indazole derivatives have been designed to inhibit FGFR1-3. nih.gov

Epidermal growth factor receptor (EGFR): Indazole derivatives have been synthesized and evaluated for their EGFR kinase activity. nih.gov

Extracellular signal-regulated kinase 1/2 (ERK1/2): Structure-guided design has led to 1H-indazole amide derivatives with potent activity against ERK1/2. nih.gov

Beyond kinases, other potential biological targets for indazole derivatives have been identified:

Indoleamine 2,3-dioxygenase 1 (IDO1): Some 1H-indazole derivatives have shown remarkable inhibitory activity against IDO1, an enzyme involved in immune tolerance. nih.gov The substitution pattern, particularly at the 4- and 6-positions, was found to be crucial for this activity. nih.gov

Hypoxia-inducible factor-1 (HIF-1): 1,3-disubstituted indazoles have been identified as novel inhibitors of HIF-1, a key transcription factor in cellular response to hypoxia. elsevierpure.com

The following table summarizes some of the identified biological targets for various indazole derivatives, which could be potential targets for This compound .

| Biological Target Family | Specific Target | Indazole Derivative Class | Reference |

| Kinases | p21-activated kinase 1 (PAK1) | 1H-indazole-3-carboxamides | nih.gov |

| Kinases | Fibroblast growth factor receptors (FGFRs) | 1H-indazoles | nih.gov |

| Kinases | Epidermal growth factor receptor (EGFR) | 1H-indazoles | nih.gov |

| Kinases | Extracellular signal-regulated kinase 1/2 (ERK1/2) | 1H-indazole amides | nih.gov |

| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | 4,6-disubstituted 1H-indazoles | nih.gov |

| Transcription Factors | Hypoxia-inducible factor-1 (HIF-1) | 1,3-disubstituted indazoles | elsevierpure.com |

Pathway Analysis of Cellular Responses to Indazole Derivatives

The cellular responses to indazole derivatives are a direct consequence of their interaction with specific biological targets. For instance, the inhibition of key kinases can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

One study on an anti-cancer indazole derivative, compound 2f , which has a different substitution pattern, revealed that it induced apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels, indicating the involvement of the mitochondrial apoptotic pathway. nih.govresearchgate.net

In the context of PAK1 inhibition by 1H-indazole-3-carboxamide derivatives, a key cellular response was the suppression of cancer cell migration and invasion. nih.gov This was achieved by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for metastasis. nih.gov

Understanding Structure-Mechanism Relationships

The relationship between the chemical structure of indazole derivatives and their mechanism of action is a critical area of research for the development of new therapeutic agents. The substituents on the indazole ring play a pivotal role in determining the compound's potency, selectivity, and pharmacokinetic properties.

Studies on various series of indazole derivatives have provided valuable insights into these structure-activity relationships (SAR). For example, in a series of IDO1 inhibitors, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were found to be crucial for inhibitory activity. nih.gov This suggests that the dimethoxy groups in This compound are likely to significantly influence its biological activity profile.

In the development of PAK1 inhibitors, it was found that substituting an appropriate hydrophobic ring in a deep back pocket of the kinase and introducing a hydrophilic group in the bulk solvent region were critical for both inhibitory activity and selectivity. nih.gov The 3-carboxamide moiety in these derivatives was a key structural feature for achieving this. nih.gov

Furthermore, a study on the addition of formaldehyde (B43269) to nitro-substituted 1H-indazoles provided mechanistic insights into the reactivity of the indazole core itself. acs.orgnih.gov The position of the nitro group was found to influence the reactivity of the indazole, highlighting the electronic effects of substituents on the ring system. acs.orgnih.gov

The following table presents a summary of key structure-activity relationship findings for different classes of indazole derivatives.

| Indazole Derivative Class | Key Structural Features for Activity | Biological Target/Activity | Reference |

| IDO1 Inhibitors | Substituents at the 4- and 6-positions of the 1H-indazole scaffold. | IDO1 Inhibition | nih.gov |

| PAK1 Inhibitors | A hydrophobic ring in the deep back pocket and a hydrophilic group in the bulk solvent region, facilitated by a 3-carboxamide moiety. | PAK1 Inhibition | nih.gov |

| HIF-1 Inhibitors | Substituted furan (B31954) moiety on the indazole skeleton and its substitution pattern. | HIF-1 Inhibition | elsevierpure.com |

| Anticancer Agents | Substitutions at the C6 position of the indazole ring. | Antiproliferative activity | nih.gov |

These findings underscore the importance of the substitution pattern on the indazole ring in determining the molecular mechanism and biological targets of these compounds. For This compound , the methoxy (B1213986) groups at the 4 and 6 positions, along with the carbaldehyde at the 3 position, are expected to define its specific interactions with biological macromolecules and its resulting pharmacological effects.

Computational and Spectroscopic Approaches in 4,6 Dimethoxy 1h Indazole 3 Carbaldehyde Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule from first principles. These in silico methods allow researchers to predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For indazole derivatives, DFT calculations are commonly employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govrsc.org

Table 1: Representative Data from DFT Studies on Indazole Analogs

| Parameter | Typical Method | Significance |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311+G) | Predicts the most stable 3D structure, bond lengths, and angles. |

| HOMO Energy | DFT | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | DFT | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | Correlates with chemical reactivity and kinetic stability. rsc.org |

Conformation Analysis and Energetic Profiles

The presence of rotatable bonds, such as those connected to the methoxy (B1213986) and carbaldehyde groups in 4,6-Dimethoxy-1H-indazole-3-carbaldehyde, allows the molecule to adopt various spatial arrangements or conformations. Conformation analysis is performed to identify the most stable conformer(s) and to understand the energy landscape associated with these rotations.

This analysis is often carried out by performing a Potential Energy Surface (PES) scan. In this procedure, a specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step using DFT or other quantum mechanical methods. The resulting plot of energy versus dihedral angle reveals the global minimum energy conformation and the energy barriers between different conformers. nih.gov For example, studies on similar molecules like 5,6-dimethoxy-1-indanone (B192829) have used PES scans to determine the preferred orientation of the methoxy groups relative to the ring system. nih.gov Such analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred three-dimensional shape.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is central to drug discovery for predicting how a potential drug molecule might interact with a biological target.

Prediction of Ligand-Target Interactions

For indazole derivatives, which are known to be potent inhibitors of enzymes like kinases and indoleamine 2,3-dioxygenase (IDO1), molecular docking is used to predict how they fit into the enzyme's active site. nih.govresearchgate.net The process involves placing the 3D structure of the ligand (e.g., this compound) into the binding pocket of a target protein with a known crystal structure (obtained from a database like the Protein Data Bank, PDB).

The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the active site, calculating a score for each pose. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.net Studies on 4,6-disubstituted indazoles have shown that substitutions at these positions can significantly influence interactions within the hydrophobic pockets of target enzymes like IDO1. nih.govresearchgate.net

Binding Affinity and Mode of Action Predictions

The score generated by a docking program is an estimation of the binding affinity—the strength of the interaction between the ligand and its target. nih.gov A lower binding energy value (typically expressed in kcal/mol) indicates a more stable protein-ligand complex and, therefore, a potentially more potent inhibitor. nih.gov

Table 2: Example of Molecular Docking Results for an Indazole Ligand

| Parameter | Software Example | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | AutoDock, UCSF Chimera | Estimates the strength of the ligand-receptor interaction; a lower score suggests stronger binding. nih.govmdpi.com |

| Predicted Interactions | Discovery Studio, PyMOL | Visualizes specific hydrogen bonds, hydrophobic contacts, and other forces stabilizing the complex. |

By analyzing the predicted binding mode, researchers can hypothesize a mode of action. For instance, if the indazole derivative is shown to form hydrogen bonds with key catalytic residues in a kinase active site, it suggests that its inhibitory mechanism involves blocking the substrate from binding. These predictions are invaluable for designing more potent and selective inhibitors.

Advanced Spectroscopic Characterization Techniques

Following synthesis, the definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic techniques. These experimental methods provide data that can also be used to validate the results of computational calculations.

The primary techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, splitting patterns, and coupling constants confirm the connectivity of atoms and the substitution pattern on the indazole ring. For related indazole derivatives, specific signals for the aldehyde proton (CHO) and methoxy protons (OCH₃) would be expected in the ¹H NMR spectrum. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which confirms its elemental composition (C₁₀H₁₀N₂O₃). nih.gov Fragmentation patterns observed in the mass spectrum can also offer additional structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch of the indazole ring, the C=O stretch of the aldehyde, and C-O stretches associated with the methoxy groups. researchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima (λ_max_) are related to the extent of conjugation in the aromatic system.

The experimental data from these techniques, particularly NMR and IR, are often compared with theoretical spectra generated from DFT calculations. A strong correlation between the experimental and calculated spectra provides a high degree of confidence in both the synthesized structure and the computational model used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound and investigating the potential for annular tautomerism. rsc.org The indazole ring can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. For most substituted indazoles, the 1H tautomer is thermodynamically more stable. nih.gov

¹H NMR spectroscopy would provide key information. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.9–10.2 ppm. The N-H proton of the indazole ring would also be a downfield singlet, often broad, appearing above δ 13.0 ppm, and its presence would be a strong indicator of the 1H-tautomer. The two aromatic protons on the benzene (B151609) ring, H-5 and H-7, would appear as distinct singlets due to their isolation from each other by the methoxy and pyrazole (B372694) ring substituents. Their expected shifts would be influenced by the electron-donating methoxy groups. The two methoxy groups (-OCH₃) would each produce a sharp singlet, likely between δ 3.8 and δ 4.1 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The aldehyde carbonyl carbon is highly deshielded and would be found around δ 185–188 ppm. nih.gov The carbons attached to the methoxy groups (C-4 and C-6) would resonate at high field for aromatic carbons (e.g., δ 150-160 ppm), while the methoxy carbons themselves would appear around δ 55–57 ppm. The remaining aromatic and pyrazole ring carbons would appear in the typical δ 90–145 ppm range. nih.gov

Tautomerism Analysis : NMR is crucial for studying the tautomeric equilibrium between the 1H and 2H forms. rsc.org The chemical shifts, particularly for C3, C7a, and the N-H proton, differ significantly between the two tautomers. nih.gov In solution, if both tautomers were present in significant quantities and the exchange rate were slow on the NMR timescale, separate sets of signals would be observed. More commonly, one tautomer predominates, as is expected for this compound (1H form). 2D NMR experiments like HSQC and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| NH | 13.5 - 14.5 | - | Broad singlet, characteristic of 1H-indazole tautomer. |

| C HO | 9.9 - 10.2 | 185 - 188 | Aldehyde proton (singlet) and carbon. |

| C 3 | - | 143 - 145 | Carbon of the pyrazole ring attached to the aldehyde. |

| C 4-OC H₃ | 3.9 - 4.1 | 55 - 57 | Methoxy group at position 4. |

| C 5-H | 6.5 - 6.8 | 90 - 95 | Aromatic proton, shifted upfield by two ortho methoxy groups. |

| C 6-OC H₃ | 3.8 - 4.0 | 55 - 57 | Methoxy group at position 6. |

| C 7-H | 7.0 - 7.3 | 98 - 102 | Aromatic proton, shifted upfield by one ortho methoxy group. |

| Note: These are estimated values based on data for analogous substituted indazole-3-carbaldehydes. nih.govrsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. For this compound (molecular formula C₁₀H₁₀N₂O₃), the exact molecular weight is 206.0691 g/mol .

In a high-resolution mass spectrometry (HRMS) experiment, the molecular ion peak ([M+H]⁺ or [M]⁺˙) would be observed at m/z 207.0764 or 206.0691, respectively, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would likely proceed through characteristic losses:

Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes, leading to a fragment ion at m/z 178.

Loss of a Methyl Radical (•CH₃): From one of the methoxy groups, resulting in an ion at m/z 191. This can be followed by the loss of CO to give an ion at m/z 163.

Loss of Formaldehyde (B43269) (CH₂O): From a methoxy group, yielding an ion at m/z 176.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (charge-to-mass ratio) | Proposed Fragment | Notes |

| 206 | [C₁₀H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 178 | [M - CO]⁺˙ | Loss of carbon monoxide from the aldehyde group. |

| 177 | [M - CHO]⁺ | Loss of the formyl radical. |

| 163 | [M - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide. |

| Note: Fragmentation is predicted based on the functional groups present and common pathways for related compounds. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. ipb.pt Although a crystal structure for this compound has not been reported, analysis of a suitable single crystal would provide a wealth of information.

The technique would unambiguously confirm:

Tautomeric Form: It would show whether the N-H proton resides on N1 or N2, definitively identifying the tautomer present in the crystal lattice. Based on related structures, the 1H-tautomer is expected. nih.gov

Molecular Geometry: It would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. uni.lu The planarity of the bicyclic indazole system would be confirmed.

Conformation: The orientation of the aldehyde and methoxy groups relative to the indazole ring would be determined.

Intermolecular Interactions: The crystal packing would reveal how molecules interact with each other. A key expected interaction is intermolecular hydrogen bonding between the N-H group of one molecule and the aldehyde oxygen or a nitrogen atom of a neighboring molecule, forming chains or dimers in the crystal lattice.

Table 3: Expected Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value / System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for such heterocycles) uni.lu |

| Key Bond Length (C=O) | ~1.22 Å |

| Key Bond Length (N-H) | ~0.86 Å (as located); ~1.01 Å (normalized) |

| Intermolecular Bonds | N-H···O or N-H···N hydrogen bonds |

| Note: These are typical values for similar organic heterocyclic compounds. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A broad band in the region of 3100–3300 cm⁻¹ would indicate the N-H bond of the indazole ring. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would be just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=O Stretch: A strong, sharp absorption band between 1660 and 1690 cm⁻¹ is highly characteristic of the aldehyde carbonyl group conjugated with the aromatic ring. nih.gov

C=C and C=N Stretches: Medium to weak absorptions in the 1450–1620 cm⁻¹ region correspond to the stretching vibrations within the indazole aromatic system.

C-O Stretches: Asymmetric and symmetric stretching of the aryl-ether methoxy groups would produce strong bands in the 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3300 | Medium, Broad | N-H Stretch | Indazole N-H |

| 2950 - 3100 | Medium | C-H Stretch | Aromatic C-H |

| 2840 - 2960 | Medium | C-H Stretch | Methoxy -CH₃ |

| 1660 - 1690 | Strong | C=O Stretch | Aldehyde Carbonyl |

| 1450 - 1620 | Medium - Weak | C=C/C=N Stretch | Indazole Ring |

| 1200 - 1250 | Strong | Asymmetric C-O Stretch | Aryl Ether (-OCH₃) |

| 1020 - 1075 | Strong | Symmetric C-O Stretch | Aryl Ether (-OCH₃) |

| Note: Predicted values are based on established IR correlation tables and data from analogous compounds. nih.gov |

Future Perspectives and Research Directions

Development of Novel 4,6-Dimethoxy-1H-indazole-3-carbaldehyde Analogs

The future development of analogs based on the this compound scaffold is a promising area of research. The aldehyde functional group at the 3-position is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. nih.gov Future research will likely focus on several key areas of modification:

Modification of the Aldehyde Group: The aldehyde can be converted into various other functional groups such as amines, alcohols, carboxylic acids, and heterocycles (e.g., oxazoles, thiazoles). nih.gov These modifications can lead to new interactions with biological targets.

Substitution at the N-1 Position: The nitrogen at the 1-position of the indazole ring can be substituted with various alkyl or aryl groups. This can influence the compound's pharmacokinetic properties and its binding affinity to target proteins.

Modification of the Methoxy (B1213986) Groups: The methoxy groups at the 4- and 6-positions are key features of this scaffold. Demethylation or replacement with other alkoxy groups or bioisosteres could modulate the compound's activity and selectivity. Structure-activity relationship (SAR) studies have shown that substituents at the 4- and 6-positions of the indazole ring are crucial for inhibitory activity against certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

A recent study on indole- and indazole-based synthetic cannabinoid receptor agonists (SCRAs) revealed that modifications near the heterocyclic core can significantly alter receptor selectivity, suggesting a path to develop more targeted therapeutic agents from such scaffolds. acs.org

Exploration of New Therapeutic Applications for Indazole Scaffolds

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. benthamdirect.comresearchgate.net While many indazole derivatives have been investigated as anticancer agents, particularly as kinase inhibitors, the therapeutic potential of this scaffold extends to many other areas. rsc.orgnih.gov

Future research on this compound and its analogs should explore a broader range of therapeutic applications, including:

Anti-inflammatory Agents: Indazole derivatives have shown promising anti-inflammatory activity. nih.govbenthamdirect.com

Neurodegenerative Diseases: There is potential for indazole-based compounds in the treatment of neurological disorders. nih.goveurekaselect.com

Antimicrobial and Antiviral Agents: The indazole nucleus is found in compounds with antibacterial, antifungal, and anti-HIV properties. nih.govbenthamdirect.comresearchgate.netnih.gov

Cardiovascular Diseases: Certain indazole derivatives have been studied for their anti-arrhythmic properties. benthamdirect.comnih.gov

Metabolic Disorders: The versatility of the indazole scaffold makes it a candidate for developing treatments for a variety of other conditions. nih.gov

The table below summarizes some of the potential therapeutic applications for indazole-based compounds.

| Therapeutic Area | Examples of Biological Targets/Activity | Reference(s) |

| Oncology | Kinase inhibitors (e.g., FGFR1, EGFR), IDO1 inhibitors | rsc.orgnih.govnih.gov |

| Inflammation | Anti-inflammatory activity | nih.govbenthamdirect.com |

| Neurology | Treatment of neurodegenerative diseases | nih.goveurekaselect.com |

| Infectious Diseases | Antibacterial, antifungal, anti-HIV activity | benthamdirect.comresearchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. premierscience.comijsrst.com These technologies can significantly accelerate the process of identifying and optimizing new drug candidates based on the this compound scaffold.

Key applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate new therapeutic targets for indazole derivatives. premierscience.comnih.gov

De Novo Drug Design: Generative AI models can design novel indazole analogs with desired pharmacological properties. mednexus.org

Predictive Modeling: ML models can predict the physicochemical properties, biological activity, and potential toxicity of new compounds, reducing the need for extensive and costly laboratory experiments. nih.gov

High-Throughput Virtual Screening: AI can rapidly screen large virtual libraries of indazole derivatives to identify the most promising candidates for further development. premierscience.com

The table below lists some AI tools and their applications in the drug discovery pipeline.

| AI Tool/Technique | Application in Drug Discovery | Reference(s) |

| Deep Neural Networks | Prediction of drug-target interactions and binding affinity. | premierscience.com |

| Generative Adversarial Networks (GANs) | De novo design of molecules with specific properties. | mednexus.org |

| Reinforcement Learning | Optimization of molecular structures for desired activities. | premierscience.com |

| Natural Language Processing (NLP) | Extraction of information from scientific literature and patents. | nih.gov |

By leveraging these computational approaches, researchers can more efficiently explore the chemical space around this compound and accelerate the journey from initial concept to a potential clinical candidate. nih.gov

Challenges and Opportunities in Indazole-Based Drug Development

Despite the immense potential of the indazole scaffold, there are several challenges that need to be addressed in the development of new drugs based on this core structure. However, these challenges also present significant opportunities for innovation.

Challenges:

Synthesis: The synthesis of specifically substituted indazoles can be complex, sometimes requiring multi-step procedures and challenging purification processes. nih.gov However, new and optimized synthetic methods are continually being developed. nih.govrsc.org

Selectivity: For targets such as kinases, achieving high selectivity for the desired kinase over others remains a significant challenge to minimize off-target effects. nih.gov

Drug Resistance: As with many anticancer agents, the development of drug resistance is a major hurdle that needs to be overcome. nih.gov

Opportunities:

Privileged Scaffold: The proven track record of the indazole scaffold in approved drugs and clinical candidates provides a strong foundation for future drug discovery efforts. benthamdirect.comresearchgate.net

Kinase Inhibition: The ability of indazoles to act as "hinge-binding" fragments makes them particularly well-suited for the design of kinase inhibitors, a highly successful class of drugs. nih.gov

Chemical Diversity: The indazole core can be readily functionalized at multiple positions, allowing for the creation of large and diverse chemical libraries for screening against a wide range of biological targets. nih.gov

The continued exploration of indazole chemistry, coupled with modern drug discovery technologies, will undoubtedly lead to the development of new and effective therapies for a variety of diseases.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dimethoxy-1H-indazole-3-carbaldehyde?

- Answer: Common methods include aldehyde functionalization via oxidation of indazole precursors or condensation reactions. For example, manganese(IV) oxide in dichloromethane (DCM) at room temperature can oxidize alcohol intermediates to aldehydes with ~85% yield . Alternatively, sodium metabisulfite in dry dimethylformamide (DMF) under nitrogen at 120°C for 18 hours facilitates cyclization reactions with aldehydes . Key considerations include solvent purity, inert atmosphere, and stoichiometric control of oxidizing agents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming methoxy (-OCH₃) and aldehyde (-CHO) groups (δ ~10 ppm for aldehyde protons). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₀N₂O₃; theoretical 206.06 g/mol). High-performance liquid chromatography (HPLC) with UV detection (λ ~250–300 nm) assesses purity (>97% is typical for research-grade material) .

Q. How should researchers purify this compound post-synthesis?

- Answer: Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively removes byproducts. Monitor fractions via thin-layer chromatography (TLC; Rf ~0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically investigated?

- Answer: Use structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenation at position 6 or methoxy group replacement). Compare inhibitory activity against target enzymes (e.g., kinases) using enzymatic assays. For example, replacing methoxy with fluoro groups (as in 4-Amino-6-fluoro-1H-indazole-3-carbaldehyde) may alter binding affinity due to electronegativity differences . Statistical tools like ANOVA can identify significant SAR trends .

Q. What experimental strategies resolve contradictions in reported pharmacological data?

- Answer: Contradictions may arise from differences in assay conditions (e.g., pH, solvent). Replicate studies under standardized protocols (e.g., 50 mM Tris buffer, pH 7.4) and validate compound purity via HPLC. Cross-reference with orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays). Systematic literature reviews should prioritize peer-reviewed journals over supplier catalogs to avoid bias .

Q. How can reaction yields be optimized for derivatives of this compound?

- Answer: Catalyst selection is critical. Ruthenium-based catalysts (e.g., [Ru(bpp)(pydic)]) improve regioselectivity in cyclization reactions, while MnO₂ enhances oxidation efficiency . Solvent polarity (e.g., DMF vs. DCM) and temperature gradients (e.g., 50–120°C) influence reaction kinetics. Design-of-experiment (DoE) models can identify optimal conditions .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

- Answer: Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with IC₅₀ determination. Molecular docking studies (e.g., AutoDock Vina) predict binding modes to ATP pockets. Validate selectivity via profiling against kinase panels (e.g., DiscoverX KinomeScan). Correlate results with structural analogs (e.g., 1H-Benzo[d]imidazole-2-carbaldehyde derivatives) to identify key pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。